Hydrallostane

mineralocorticoid receptor aldosterone amplification 1型受体结合

Hydrallostane (CAS 516-41-6), synonymously known as 5α-Dihydrocortisol (5α-DHF) or allodihydrocortisol, is an endogenous A-ring-reduced metabolite of cortisol formed via the action of 5α-reductase. With a molecular formula of C₂₁H₃₂O₅ and a molecular weight of 364.48 g/mol, the compound crystallizes with a melting point of 234–240 °C and exhibits an optical rotation of [α]D²⁵ +83° (acetone), being practically insoluble in water but soluble in methanol, acetone, and chloroform.

Molecular Formula C21H32O5
Molecular Weight 364.5 g/mol
CAS No. 516-41-6
Cat. No. B123576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrallostane
CAS516-41-6
Synonyms11β,17,21-Trihydroxy-5α-pregnane-3,20-dione;  11β,17,21-Trihydroxy-5α-pregnane-3,20-dione;  11β,17α,21-Trihydroxy-5α-pregnane-3,20-dione;  5α-Dihydrocortisol;  5α-Pregnan-11β,17α,21-triol-3,20-dione;  Allodihydrocortisol;  Allodihydrohydrocortisone;  Allopr
Molecular FormulaC21H32O5
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyACSFOIGNUQUIGE-SERXDUEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrallostane (CAS 516-41-6) Baseline Reference for Scientific Procurement: Identity, Physicochemical Properties, and Database Cross-References


Hydrallostane (CAS 516-41-6), synonymously known as 5α-Dihydrocortisol (5α-DHF) or allodihydrocortisol, is an endogenous A-ring-reduced metabolite of cortisol formed via the action of 5α-reductase [1]. With a molecular formula of C₂₁H₃₂O₅ and a molecular weight of 364.48 g/mol, the compound crystallizes with a melting point of 234–240 °C and exhibits an optical rotation of [α]D²⁵ +83° (acetone), being practically insoluble in water but soluble in methanol, acetone, and chloroform [2]. Unlike its parent hormone cortisol, 5α-DHF retains selective mineralocorticoid receptor (MR) interaction capacity and partial glucocorticoid receptor (GR) agonist activity, making it a critical reference standard for dissecting steroid receptor signaling pathways in endocrinology, ocular physiology, and mineralocorticoid excess syndromes [1].

Why 5α-Dihydrocortisol Cannot Be Substituted by 5β-Dihydrocortisol or Cortisol in Mechanistic Research: Evidence of Stereochemical Divergence


The stereochemistry of the A/B ring junction fundamentally determines the biological fate of dihydrocortisol metabolites. 5α-Dihydrocortisol (5α-DHF, hydrallostane) and 5β-dihydrocortisol (5β-DHF) are diastereomers produced by distinct reductases—SRD5A1/2 versus AKR1D1—and exhibit divergent, sometimes opposing, receptor activities [1]. While 5α-DHF selectively amplifies aldosterone-mediated mineralocorticoid signaling and retains partial glucocorticoid receptor (GR) agonist activity, 5β-DHF is reported to be biologically inactive at GR and instead potentiates glucocorticoid-induced ocular hypertension [2]. Substituting cortisol for 5α-DHF fails because cortisol is a full GR agonist, whereas 5α-DHF functions as a partial agonist, inducing tyrosine aminotransferase (TAT) to only one-third the level of cortisol [3]. Generic replacement without stereochemical verification risks misinterpretation of receptor activation mechanisms and invalidates comparative pharmacological studies.

Quantitative Differentiation Guide for Hydrallostane (5α-DHF): Head-to-Head Receptor Binding, Functional Agonism, and Ion Transport Data Against Comparators


Mineralocorticoid Receptor Binding Affinity: 5α-DHF vs. Aldosterone vs. Corticosterone

In adrenalectomized rat kidney in vitro, 5α-dihydrocortisol (5α-DHF) demonstrates 3% the affinity of aldosterone for mineralocorticoid receptors (type I), compared to 10% the affinity of corticosterone for type III corticosteroid-binding globulin-like glucocorticoid receptors . This contrasts with cortisol, which under normal physiology is prevented from occupying the MR by 11β-HSD2-mediated conversion to cortisone; 5α-DHF bypasses this gatekeeping mechanism, enabling direct MR engagement. 5β-DHF shows no comparable MR affinity amplification, as 5β-reduced metabolites are generally considered inactive at GR and MR [1].

mineralocorticoid receptor aldosterone amplification 1型受体结合

Glucocorticoid Receptor Binding Affinity: 5α-DHF vs. Dexamethasone and Corticosterone

In adrenalectomized rat kidney in vitro, 5α-DHF exhibits 20% the affinity of dexamethasone for classical (type II) glucocorticoid receptors . For comparison, the native glucocorticoid corticosterone has 10% the affinity of dexamethasone for the type III corticosteroid-binding globulin-like receptor, meaning 5α-DHF shows twice the relative GR engagement of corticosterone at type II receptors under these conditions . 5β-DHF was reported to be less effective in displacing tritiated dexamethasone from binding sites in hepatocytes, confirming the stereochemical dependency of GR affinity [1].

glucocorticoid receptor type II receptor dexamethasone binding

Tyrosine Aminotransferase (TAT) Induction: 5α-DHF Partial Agonist Activity vs. Cortisol Full Agonist Activity

In rat hepatoma (H4IIE) cells, 5α-dihydrocortisol induces tyrosine aminotransferase (TAT) activity to only one-third the level induced by cortisol [1]. Specifically, early reports by Samuels & Tomkins (1970) classified 5α-DHF as a 'sub-optimal inducer' or partial agonist of TAT activity [1]. This is in stark contrast to 5β-DHF, which shows no GR activation and does not induce TAT expression [2]. The partial agonist behavior of 5α-DHF at GR contrasts with cortisol's full agonist profile and dexamethasone's potent full agonism, making 5α-DHF uniquely suited for studying ligand-biased GR signaling.

tyrosine aminotransferase partial agonist hepatoma cells

Aldosterone Mineralocorticoid Activity Amplification: 5α-DHF vs. 5β-DHF Functional Divergence

5α-Dihydrocortisol uniquely amplifies the mineralocorticoid action of aldosterone, a property first demonstrated by Adam et al. (1978), where elevated conversion rates of cortisol to 5α-DHF were found in a child with hypoaldosteronism presenting with sodium retention and hypokalemic alkalosis [1]. This amplification effect is specific to the 5α-reduced metabolite; 5β-DHF does not amplify aldosterone but instead potentiates glucocorticoid-mediated ocular hypertension [2]. The mechanistic basis involves 5α-DHF binding to MR and enhancing aldosterone-induced sodium transport, a functional property absent in the 5β isomer [1].

aldosterone amplification mineralocorticoid activity sodium retention

Aqueous Humor Physiological Localization: 5α-DHF Ocular Presence vs. 5β-DHF Pathological Accumulation

5α-DHF is endogenously present in human aqueous humor at a mean concentration of 1.3 ng/mL, produced locally in the lens via 5α-reductase activity [1]. In contrast, 5β-DHF accumulates selectively in trabecular meshwork cells cultured from patients with primary open-angle glaucoma (POAG) but not in cells from non-glaucomatous individuals [2]. This compartment-specific localization—5α-DHF in aqueous humor under normal physiology versus 5β-DHF in glaucomatous trabecular meshwork—demonstrates that the two diastereomers serve distinct ocular roles and cannot be used interchangeably for anterior segment research.

aqueous humor lens metabolism intraocular pressure

Validated Research and Industrial Application Scenarios for Hydrallostane (5α-DHF, CAS 516-41-6) Based on Quantitative Differentiation Evidence


Mineralocorticoid Receptor Mechanistic Studies and Aldosterone Potentiation Assays

Investigators studying MR-mediated sodium transport in kidney epithelial cells or adrenalectomized rodent models should use 5α-DHF (hydrallostane) as the reference 5α-reduced cortisol metabolite. With 3% the MR affinity of aldosterone and demonstrated amplification of aldosterone-induced Na⁺ retention [1], 5α-DHF serves as the appropriate endogenous MR ligand standard. 5β-DHF is unsuitable because it lacks MR binding and aldosterone amplification [2], while cortisol is precluded due to 11β-HSD2-mediated inactivation at MR in mineralocorticoid-target tissues. Analytical verification using LC-MS/MS methods validated for 5α-DHF quantification (LOD 0.01 ng/mL) in urine supports pharmacokinetic correlation in these models.

Glucocorticoid Receptor Partial Agonism and Biased Signaling Research

For discriminating full GR agonism from partial agonism in gene transcription studies (e.g., TAT, PEPCK induction in H4IIE hepatoma cells), 5α-DHF provides the necessary partial agonist reference profile, inducing TAT to only ~33% of cortisol's maximal response [1]. Dexamethasone and cortisol function as full agonists and cannot substitute for calibrating partial dose-response curves. Researchers should confirm identity via melting point (234–240 °C) and optical rotation ([α]D²⁵ +83°, acetone) [2] before use to ensure stereochemical purity and exclude 5β-DHF contamination, which would produce false-negative GR activation results.

Ocular Physiology Research: Aqueous Humor Dynamics and Steroid-Induced Glaucoma Models

Investigations of normal aqueous humor formation and lens cortisol metabolism require 5α-DHF as the authentic endogenous lens-derived metabolite, measured at 1.3 ng/mL in human aqueous humor [1]. For steroid-induced ocular hypertension models, 5β-DHF must be used as the pathological potentiator (IOP elevation of 7–10 mmHg when co-administered with 0.06% dexamethasone in rabbits) [2]. Use of 5α-DHF in ocular hypertension models, or vice versa, yields misleading conclusions about the steroid metabolite responsible for IOP dysregulation. Procurement specifications should mandate CAS 516-41-6 for normal physiology studies and CAS 1482-50-4 (5β-DHF) for glaucoma potentiation models.

Steroid Metabolomics Method Development and Clinical Biomarker Validation

Clinical metabolomics laboratories developing targeted LC-MS/MS panels for urinary cortisol metabolites should include 5α-DHF (hydrallostane) as a distinct analyte, separable from 5β-DHF via chromatographic resolution, to avoid misidentification in disorders of cortisol metabolism (Cushing's syndrome, apparent mineralocorticoid excess, 5α-reductase deficiency) [1]. The validated Arioli et al. (2022) method achieves LOD of 0.01 ng/mL and LOQ of 0.05 ng/mL for both 5α-DHF and 5β-DHF, with extraction recovery of 65–95% and intra-day precision CV of 1.4–9.2%, confirming suitability for high-throughput clinical quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrallostane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.